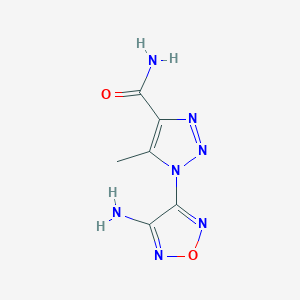
5-(2-furyl)-1H-tetrazole
Vue d'ensemble
Description
The compound “5-(2-furyl)-1H-tetrazole” seems to be a type of organic compound that likely contains a tetrazole ring and a furyl group . Tetrazoles are a class of organic compounds with a five-member ring containing four nitrogen atoms and one carbon atom. Furyl groups are a type of aromatic organic compound containing a five-membered ring with one oxygen atom and two double bonds .
Synthesis Analysis
While specific synthesis methods for “5-(2-furyl)-1H-tetrazole” were not found, there are general methods for synthesizing tetrazoles and furyl-containing compounds. For instance, tetrazoles can be synthesized from nitriles under acidic conditions . Furyl-containing compounds can be synthesized through various methods, including the reaction of furan with electrophiles .Molecular Structure Analysis
The molecular structure of “5-(2-furyl)-1H-tetrazole” would likely involve a tetrazole ring attached to a furyl group. Tetrazoles have a five-membered ring with four nitrogen atoms and one carbon atom. Furyl groups contain a five-membered ring with one oxygen atom and two double bonds .Chemical Reactions Analysis
Tetrazoles and furyl-containing compounds can participate in a variety of chemical reactions. For example, tetrazoles can react with carboxylic acids to form amides . Furyl-containing compounds can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-furyl)-1H-tetrazole” would depend on its specific structure. In general, tetrazoles are stable compounds that can exhibit tautomerism . Furyl-containing compounds are aromatic and may have varying degrees of polarity depending on the specific substituents .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
5-(2-furyl)-1H-tetrazole, a type of 5-substituted 1H-tetrazole, plays a significant role in the synthesis of various compounds and in medicinal chemistry. Its structure is utilized as a bioisosteric replacement for carboxylic acids due to similar acidities but higher lipophilicities and metabolic resistance. This property makes it valuable in drug design, impacting pharmacokinetics, pharmacodynamics, and metabolism of associated drugs (Roh, Vávrová, & Hrabálek, 2012).
Synthesis Methods
Significant advancements have been made in the synthesis of 5-substituted 1H-tetrazoles. Researchers are exploring more efficient and eco-friendly methods for their synthesis. Techniques like microwave-assisted synthesis, use of heterogeneous catalysts, and nanoparticles as heterogeneous catalysts are being developed (Mittal & Awasthi, 2019).
Applications in Coordination Chemistry and Materials Science
In addition to medicinal chemistry, tetrazoles, including 5-(2-furyl)-1H-tetrazole, find applications in coordination chemistry and materials science. Their utility as intermediates in synthetic transformations is notable. This versatility underlines their importance in various scientific domains (Gutmann, Roduit, Roberge, & Kappe, 2010).
Role in the Synthesis of Energetic Materials
5-(2-furyl)-1H-tetrazole derivatives are also explored in the field of energetic materials. Their high nitrogen content makes them candidates for the development of explosives and related applications. Studies on the nitration of tetrazoles and their energetic properties underline this aspect (Klapötke & Stierstorfer, 2007).
Environmental Friendly Synthesis
Recent research has focused on environmentally friendly synthesis methods for 5-substituted 1H-tetrazoles. For example, the use of zinc salt as a catalyst in water for the preparation of these compounds is one such approach. This demonstrates the shift towards greener chemistry practices in the synthesis of tetrazoles (Zhao, Qu, Ye, & Xiong, 2008).
Orientations Futures
Propriétés
IUPAC Name |
5-(furan-2-yl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c1-2-4(10-3-1)5-6-8-9-7-5/h1-3H,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBGMJBGNZGVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363642 | |
| Record name | 5-(2-furyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-furyl)-1H-tetrazole | |
CAS RN |
23650-33-1 | |
| Record name | 5-(2-furyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



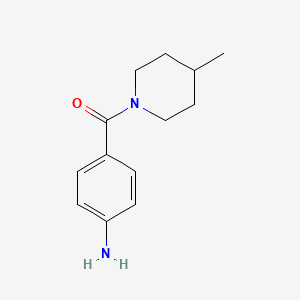
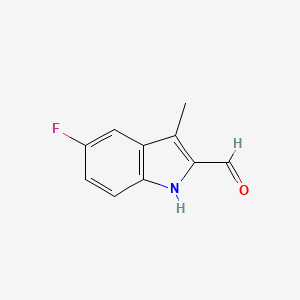

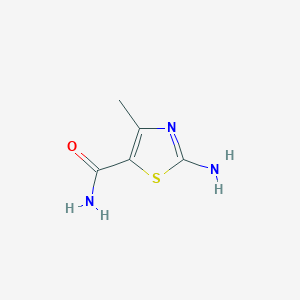


![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1270635.png)
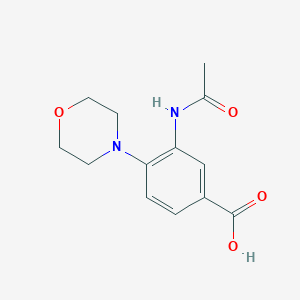

![2-[(2-Aminophenyl)thio]acetamide](/img/structure/B1270640.png)
![3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1270643.png)
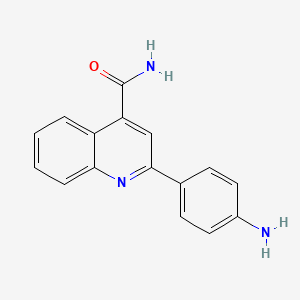
![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)
